ethyl 6-imino-11-methyl-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
CAS No.: 618077-74-0
Cat. No.: VC9114477
Molecular Formula: C20H22N4O4
Molecular Weight: 382.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 618077-74-0 |
|---|---|
| Molecular Formula | C20H22N4O4 |
| Molecular Weight | 382.4 g/mol |
| IUPAC Name | ethyl 6-imino-11-methyl-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate |
| Standard InChI | InChI=1S/C20H22N4O4/c1-3-27-20(26)14-10-15-18(24(16(14)21)11-13-7-5-9-28-13)22-17-12(2)6-4-8-23(17)19(15)25/h4,6,8,10,13,21H,3,5,7,9,11H2,1-2H3 |
| Standard InChI Key | XBFOTCPXOQHVGE-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CC2=C(N=C3C(=CC=CN3C2=O)C)N(C1=N)CC4CCCO4 |
| Canonical SMILES | CCOC(=O)C1=CC2=C(N=C3C(=CC=CN3C2=O)C)N(C1=N)CC4CCCO4 |
Introduction
Ethyl 6-imino-11-methyl-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound featuring a unique tricyclic structure with multiple functional groups. This compound belongs to the class of triazatricyclo derivatives, which are known for their potential biological activities and applications in pharmaceutical research.
Synthesis and Preparation
The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps may include:
-
Step 1: Formation of the triazatricyclo core through condensation reactions.
-
Step 2: Introduction of the oxolan-2-ylmethyl group via alkylation.
-
Step 3: Esterification to form the ethyl carboxylate.
Each step requires careful optimization to achieve desired yields and purities.
Potential Applications
Compounds with similar structures have shown a range of biological activities, including potential applications in pharmaceuticals. The presence of functional groups like imine and carboxylate enhances their reactivity and solubility, making them interesting candidates for further research.
| Application Area | Potential Use |
|---|---|
| Pharmaceuticals | Potential biological activities, such as antimicrobial or anticancer properties. |
| Organic Synthesis | Versatile intermediate in the synthesis of more complex molecules. |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume